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molecular formula C8H13ClN6 B8447791 2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride

2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride

Cat. No. B8447791
M. Wt: 228.68 g/mol
InChI Key: XMVOEDCIKAXDHL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06303618B1

Procedure details

Anhydrous trimethylamine was bubbled through a solution of 2-amino-6-chloropurine (10 g, 59 mmol) in anhydrous N,N-dimethylformamide (80 ml) for 30 min and the reaction stirred at room temperature for 12 h under a stream of nitrogen. The crude product was collected by filtration, dissolved in the minimum amount of cold water and the product precipitated out by the addition of acetone. The title compound was collected as a white solid (9.96 g, 74%)(m.p. 205-206° C.). (Found C, 41.8; H, 5.6; N, 36.9 C10H13N5O requires C, 42.1; H, 5.7; N, 36.8%). νmax/cm−1 3460 (NH2), 3320 (NH), 1640 (C═C), 1570 (C═C); λmax (CH3OH)/nm 316; δH (200 MHz, d6-DMSO) 13.40 (1H, br s, NH), 8.35 (1H, s, C(8)H), 7.10 (2H, s, NH2), 3.70 (9H, s, N(CH3)3); δC (50.3 MHz, d6-DMSO) 159.5 (C6), 154.9 (C2), 153.5 (C4), 135.0 (C8), 113.6 (C5), 37.8 (3×CH3); m/z (FAB) 192 (M+—Cl, 8%), 178 (MH+—CH3Cl, 72), 163 (MH+—(CH3)2Cl, 35), 149 (MH2+—(CH3)3Cl, 100), 134 (MH+—N(CH3)3Cl, 45).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:4])[CH3:3].[NH2:5][C:6]1[N:14]=[C:13]2[C:9]([NH:10][CH:11]=[N:12]2)=[C:8]([Cl:15])[N:7]=1>CN(C)C=O>[Cl-:15].[NH2:5][C:6]1[N:14]=[C:13]2[C:9]([NH:10][CH:11]=[N:12]2)=[C:8]([N+:2]([CH3:4])([CH3:3])[CH3:1])[N:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 12 h under a stream of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crude product was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in the minimum amount of cold water
CUSTOM
Type
CUSTOM
Details
the product precipitated out by the addition of acetone
CUSTOM
Type
CUSTOM
Details
The title compound was collected as a white solid (9.96 g, 74%)(m.p. 205-206° C.)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
[Cl-].NC1=NC(=C2NC=NC2=N1)[N+](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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